Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside
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Overview
Description
Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex carbohydrate derivative. This compound is part of the glycoside family, which are molecules where a sugar is bound to another functional group via a glycosidic bond. These compounds are significant in various biological processes and have applications in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the mannopyranoside are protected using acetyl groups to prevent unwanted reactions.
Formation of Benzylidene Acetal: The 4,6-hydroxyl groups are protected as a benzylidene acetal.
Glycosylation: The protected mannopyranoside is then glycosylated with another mannopyranosyl unit.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesis using solid-phase techniques or flow chemistry to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can target the acetyl groups or the allyl group.
Substitution: Substitution reactions can occur at the hydroxyl groups once they are deprotected.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of Complex Carbohydrates: Used as intermediates in the synthesis of more complex oligosaccharides.
Glycosylation Studies: Helps in understanding the mechanisms of glycosylation reactions.
Biology
Cell Surface Interactions: Studied for its role in cell surface carbohydrate interactions.
Enzyme Substrates: Used as substrates for glycosidase enzymes.
Medicine
Drug Development: Potential use in the development of glycoside-based drugs.
Vaccine Development: Studied for its role in the synthesis of carbohydrate-based vaccines.
Industry
Biotechnology: Used in the synthesis of glycosylated proteins and other biotechnological applications.
Mechanism of Action
The mechanism of action of Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets such as enzymes or receptors. The glycosidic bonds and the specific arrangement of the sugar units play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-D-mannopyranoside: A simpler glycoside with similar sugar units.
Methyl 4,6-O-benzylidene-alpha-D-mannopyranoside: Lacks the allyl and acetyl groups but has the benzylidene protection.
Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside: Similar acetyl protection but lacks the allyl and benzylidene groups.
Uniqueness
The uniqueness of Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside lies in its specific combination of protective groups and glycosidic linkages, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H40O15 |
---|---|
Molecular Weight |
652.6 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[(6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C31H40O15/c1-7-13-37-27-25(24-22(43-30(27)36-6)15-39-29(45-24)20-11-9-8-10-12-20)46-31-28(42-19(5)35)26(41-18(4)34)23(40-17(3)33)21(44-31)14-38-16(2)32/h7-12,21-31H,1,13-15H2,2-6H3 |
InChI Key |
LREVFJBIKFYMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC=C)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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